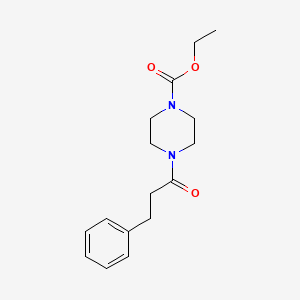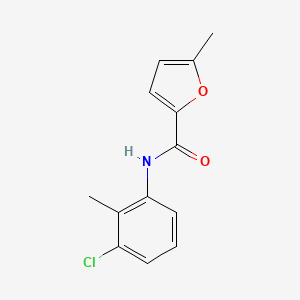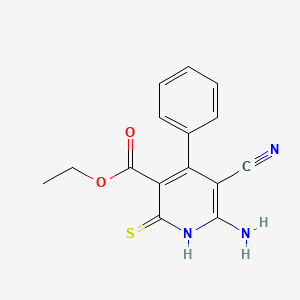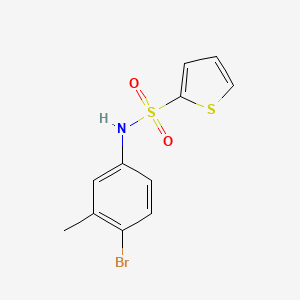
Ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate
描述
Ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound belongs to a class of molecules that can undergo friedel-crafts acylation . This reaction involves the substitution of an aromatic ring with an acyl group, which could potentially alter the function of target proteins or enzymes .
Biochemical Pathways
The compound might be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many important secondary metabolites in plants . The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase . .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Based on its potential involvement in the phenylpropanoid pathway, it could influence the production of secondary metabolites, which play crucial roles in plant defense, uv protection, and plant-pollinator interactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate”. For instance, the compound’s stability might decrease over time when stored at room temperature .
生化分析
Biochemical Properties
Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with shikimate dehydrogenase and glucose-6-phosphate dehydrogenase, which are crucial for the production of important precursors in phenylpropanoid pathways . These interactions are essential for the compound’s role in modulating biochemical pathways and influencing metabolic flux.
Cellular Effects
Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns and metabolic activities . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and influencing cellular functions . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular functions and potential toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of phenolic compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
Ethyl 4-(3-phenylpropanoyl)-1-piperazinecarboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3-phenylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Acylation: The intermediate is then acylated with 3-phenylpropanoic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
相似化合物的比较
Ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 1-piperazinecarboxylate: A simpler derivative with different chemical properties and applications.
1-(3-Phenylpropanoyl)piperazine: Lacks the ethyl ester group, leading to different reactivity and biological activity.
4-(3-Phenylpropanoyl)piperazine: Similar structure but without the ethyl ester, affecting its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 4-(3-phenylpropanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)18-12-10-17(11-13-18)15(19)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMBSBCVOIRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B5831464.png)

![N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide](/img/structure/B5831471.png)


![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
![6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B5831519.png)
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5831528.png)


![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
